2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15-6-8-19(9-7-15)31-14-18-11-20(26)21(30-2)12-24(18)13-22(27)23-16-4-3-5-17(10-16)25(28)29/h3-12H,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJKBORSVXSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol . The IUPAC name reflects its intricate structure, which includes a pyridine ring, methoxy group, and a nitrophenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| InChI Key | KKPDORMQGJQHPR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyridine Ring : Achieved via Hantzsch pyridine synthesis.
- Methoxy Group Introduction : Methylation of a hydroxyl group using methyl iodide.
- Sulfanyl Group Attachment : Nucleophilic substitution where a thiol reacts with a suitable leaving group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties:
- Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.02 |
| MDA-MB-231 | 15.24 |
In comparison, etoposide showed higher IC50 values (>50 µM), indicating that the novel compound is more effective in reducing cell viability in these cancer lines .
Apoptotic Mechanisms
Flow cytometry analysis revealed that treatment with the compound induced apoptosis in cancer cells by disrupting mitochondrial membrane potential (). After 24 hours of treatment:
- MCF-7 Cells : 25.5% of cells exhibited decreased .
- MDA-MB-231 Cells : 36.3% of cells exhibited similar effects.
This suggests that the compound triggers intrinsic apoptotic pathways, leading to cell death .
Study on Antiproliferative Effects
A detailed study assessed the antiproliferative effects of the compound on human breast cancer cell lines:
- Experimental Setup : Cells were treated with varying concentrations (1 µM and 5 µM) of the compound.
- Findings : Significant inhibition of DNA synthesis was observed, measured through -thymidine incorporation assays.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities with related compounds:
Key Observations
Substituent Position Effects: The 3-nitrophenyl group in the target compound vs. 4-nitrophenyl in alters electronic distribution. The p-tolylthio group (methyl-substituted phenylthio) increases lipophilicity compared to unsubstituted phenylthio (), which could enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Core Variations: Pyridinone vs. Quinazolinone: Quinazolinone derivatives () exhibit antitubercular activity via InhA inhibition. The pyridinone core in the target compound may offer a different binding profile due to reduced ring strain and altered hydrogen-bonding capacity .
Solubility and Pharmacokinetics :
- Piperazine-containing analogs () show improved solubility (>10 mg/mL in aqueous buffers) due to the basic nitrogen, whereas the target compound’s p-tolylthio and nitro groups likely reduce solubility (<1 mg/mL) .
- The 3-nitrophenyl acetamide group in the target compound is less polar than the 4-hydroxy-3-methoxyphenyl group in , which has demonstrated CNS permeability in orexin receptor antagonists .
Synthetic Routes :
- Thioalkylation reactions (e.g., ) are critical for introducing the p-tolylthio group. Similar to , the target compound likely requires multi-step synthesis involving thioacetamide intermediates .
Research Findings and Gaps
- Biological Activity: No direct data exists for the target compound, but quinazolinone analogs () inhibit InhA with IC₅₀ values of 0.8–2.5 µM, suggesting the pyridinone core warrants similar testing .
- Thermal Stability : Related compounds (e.g., ’s 8b) have melting points of 159–160°C, while the target compound’s bulkier p-tolylthio group may lower this to ~140–150°C .
- Optimization Potential: Introducing hydrophilic groups (e.g., piperazine in ) could address solubility limitations while retaining bioactivity .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:
- Thioether formation : Reaction of p-tolylthiol with a bromomethyl intermediate under basic conditions (e.g., NaOH) in DMF at 60–80°C .
- Pyridinone ring cyclization : Acid-catalyzed (e.g., HCl) intramolecular cyclization of a keto-amide precursor .
- Amide coupling : Use of coupling agents like EDC/HOBt for attaching the 3-nitrophenyl group . Critical parameters include pH control during thioether formation (pH 9–10) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. How is the compound characterized for purity and structural integrity?
Standard analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyridinone ring (δ 160–170 ppm for carbonyl groups) and acetamide linkage (δ 2.1–2.3 ppm for CH₃) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 469.12 [M+H]⁺) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies may arise from variations in assay conditions or impurities. To address this:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., IC₅₀ assays) .
- Impurity profiling : Use LC-MS to identify by-products (e.g., hydrolyzed acetamide derivatives) that may interfere with bioactivity .
- Target validation : Perform competitive binding assays or CRISPR knockouts to confirm specificity for suspected targets (e.g., kinase enzymes) .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 3-nitrophenyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide group with a hydrolyzable ester to enhance bioavailability .
- In vitro assays : Use liver microsomes or hepatocyte models to measure half-life (t₁/₂) and identify metabolic hotspots .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core scaffold variations : Synthesize analogs with substitutions on the pyridinone ring (e.g., -OCH₃ → -Cl) or p-tolylthio group .
- Functional group swaps : Replace the acetamide with sulfonamide or urea linkages to assess binding affinity changes .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show no activity?
Contradictions may stem from:
- Assay variability : Differences in ATP concentrations (10 μM vs. 1 mM) can alter inhibition kinetics .
- Protein conformation : Target enzymes in activated vs. dormant states may exhibit varying ligand-binding affinities .
- Compound aggregation : Use dynamic light scattering (DLS) to rule out nonspecific aggregation at high concentrations (>10 μM) .
Methodological Guidance
Q. What in silico tools predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., PDB 3POZ) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP ≈ 3.5) and toxicity (AMES test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
